![molecular formula C17H10Cl3N3O5 B3035244 [(Z)-[1-[(4-Chlorophenyl)methyl]-5-nitro-2-oxoindol-3-ylidene]amino] 2,2-dichloroacetate CAS No. 303998-41-6](/img/structure/B3035244.png)
[(Z)-[1-[(4-Chlorophenyl)methyl]-5-nitro-2-oxoindol-3-ylidene]amino] 2,2-dichloroacetate
Overview
Description
Molecular Structure Analysis
The molecular structure of [(Z)-[1-[(4-Chlorophenyl)methyl]-5-nitro-2-oxoindol-3-ylidene]amino] 2,2-dichloroacetate consists of an indole nucleus, which is an important heterocyclic system. The indole scaffold provides the backbone for various biologically active compounds. Physically, it appears as a crystalline, colorless substance with specific odors .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Characterization
- Synthesis Methods: The synthesis of compounds involving similar structural elements to [(Z)-[1-[(4-Chlorophenyl)methyl]-5-nitro-2-oxoindol-3-ylidene]amino] 2,2-dichloroacetate has been explored in various studies. For instance, Zhang, Tomizawa, and Casida (2004) demonstrated the synthesis of 3-substituted 2-nitromethylenetetrahydrothiophene and -tetrahydrofuran using alpha-nitro ketone intermediates, highlighting innovative approaches to synthesizing complex organic compounds (Zhang, Tomizawa, & Casida, 2004).
- Molecular Docking Studies: Studies like that of Katariya, Vennapu, and Shah (2021) have utilized molecular docking to explore the potential applications of compounds with similar structures in medicine, particularly in the context of anticancer and antimicrobial agents (Katariya, Vennapu, & Shah, 2021).
Biological Activities and Potential Therapeutic Uses
- Anticancer Activities: Ali et al. (2014, 2017) conducted studies on nickel(II) and palladium(II) complexes of thiosemicarbazone Schiff base with isatin moiety, which have structural similarities to the compound . These studies revealed significant anticancer properties against human colorectal carcinoma cell lines, suggesting potential therapeutic uses of similar compounds in cancer treatment (Ali et al., 2014), (Ali et al., 2017).
- Antimicrobial Activities: Compounds such as 2-(4-Amino-3-(4-chlorophenyl)-5-oxo-4,5--dihydro-1H-1,2,4-triazol-1-yl)-N'-[(2,6-dihalogenophenyl)-methylene]acetohydrazides, which bear structural resemblance, have shown good antimicrobial activities in studies by Demirbaş, Demirbas, Bektaş, Bayrak, and Karaoglu (2010). This implies that similar structures could be effective in microbial inhibition (Demirbaş, Demirbas, Bektaş, Bayrak, & Karaoglu, 2010).
Other Applications
- Herbicidal Activities: The study of isomers of methyl [[[1-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]-2-methoxyethylidene]amino]oxy]acetate by Hayashi and Kouji (1990) suggests that compounds with similar structural features can have significant herbicidal effects, indicating potential agricultural applications (Hayashi & Kouji, 1990).
properties
IUPAC Name |
[(Z)-[1-[(4-chlorophenyl)methyl]-5-nitro-2-oxoindol-3-ylidene]amino] 2,2-dichloroacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl3N3O5/c18-10-3-1-9(2-4-10)8-22-13-6-5-11(23(26)27)7-12(13)14(16(22)24)21-28-17(25)15(19)20/h1-7,15H,8H2/b21-14- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOOSOHABUQWCT-STZFKDTASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C3=C(C=C(C=C3)[N+](=O)[O-])C(=NOC(=O)C(Cl)Cl)C2=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CN2C3=C(C=C(C=C3)[N+](=O)[O-])/C(=N/OC(=O)C(Cl)Cl)/C2=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl3N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-[1-[(4-Chlorophenyl)methyl]-5-nitro-2-oxoindol-3-ylidene]amino] 2,2-dichloroacetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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